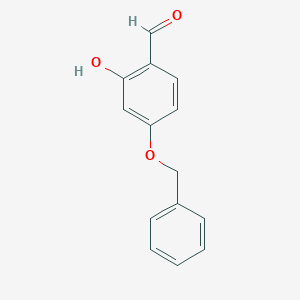

4-(Benzyloxy)-2-hydroxybenzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLKEDBYDOCGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340061 | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-14-0 | |

| Record name | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-(Benzyloxy)-2-hydroxybenzoic acid.

Reduction: 4-(Benzyloxy)-2-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Benzyloxy)-2-hydroxybenzaldehyde serves as a critical intermediate in the synthesis of more complex organic molecules. Its reactivity is attributed to the presence of both aldehyde and phenolic hydroxyl groups, allowing for diverse chemical transformations. For instance, it can be utilized to synthesize benzofuran derivatives through reactions with ethyl bromomalonate, leading to compounds with potential biological activities.

Reactions and Transformations

The compound undergoes several notable reactions:

- Oxidation : The aldehyde group can be oxidized to form 4-(Benzyloxy)-2-hydroxybenzoic acid using oxidizing agents such as potassium permanganate.

- Reduction : It can be reduced to 4-(Benzyloxy)-2-hydroxybenzyl alcohol using reducing agents like sodium borohydride.

- Substitution Reactions : The benzyloxy group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing various substituted benzaldehydes .

Biological Applications

Antimicrobial and Antioxidant Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial and antioxidant activities. For example, Schiff base complexes derived from this compound have shown promising results against various pathogenic bacteria and fungi. In vitro studies demonstrated that these complexes possess comparable antifungal activity to conventional medications against strains like Candida albicans .

Potential Therapeutic Applications

The compound is currently being explored for its therapeutic potential in drug development. Studies have focused on its interactions with biological targets, including enzymes and receptors. Its dual functional groups enhance its reactivity and potential efficacy in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as a precursor in the synthesis of specialty chemicals. Its unique properties make it suitable for producing various industrial products, including dyes and pharmaceuticals .

Case Study 1: Synthesis of Benzofuran Derivatives

A study highlighted the synthesis of benzofuran derivatives using this compound as a precursor. The reaction involved treating the compound with ethyl bromomalonate under specific conditions to yield complex structures with potential bioactivity.

Case Study 2: Antimicrobial Activity Assessment

In a comprehensive study assessing the antimicrobial properties of Schiff base complexes derived from this compound, researchers found that certain metal complexes exhibited enhanced antifungal activity compared to free ligands. This was particularly noted against C. albicans, suggesting potential applications in treating fungal infections .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and aldehyde groups play a crucial role in its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : The benzyloxy (OBn) group enhances lipophilicity compared to methoxy (OCH₃) or hydroxyl (OH) groups, influencing solubility and reactivity .

- Yield : The target compound’s synthesis yield (72%) is superior to analogs like 5-(benzyloxy)-2-hydroxybenzaldehyde (53.5%) , likely due to optimized formylation conditions .

Antioxidant Activity

This compound-derived Schiff base metal complexes show higher antioxidant activity than free ligands. For example, Cu(II) complexes exhibit IC₅₀ values of 2.98–3.89 µM against DPPH radicals, outperforming ligands alone . In contrast, simpler analogs like 4-hydroxybenzaldehyde lack the benzyloxy group, reducing their ability to stabilize metal complexes and scavenge radicals effectively .

Antimicrobial Potential

coli and S. aureus . Structural analogs with electron-withdrawing groups (e.g., bromo in 4-(Benzyloxy)-2-bromobenzaldehyde) may enhance antimicrobial properties due to increased electrophilicity .

Biologische Aktivität

Overview

4-(Benzyloxy)-2-hydroxybenzaldehyde, also known as Monobenzone, is an organic compound characterized by a unique structure that includes a benzene ring substituted with a benzyloxy group at the 4-position and a hydroxy group at the 2-position, along with an aldehyde group. Its molecular formula is C14H12O3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research.

The compound exhibits various chemical reactions, including oxidation and reduction of its aldehyde group, which can affect its biological activity. The hydroxy and aldehyde groups are crucial for its reactivity and interactions with biological molecules.

In biological systems, this compound may interact with various molecular targets such as enzymes and receptors. Its mechanism of action is not fully elucidated but is believed to involve modulation of biological pathways through these interactions.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, Schiff base derivatives of this compound have demonstrated significant antibacterial and antifungal activities against multiple strains .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the CUPRAC method. Results indicate that while it exhibits some antioxidant activity, it is less potent compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown promising results against several cancer cell lines, including human colon cancer (HT29) and breast cancer (MDA-MB-231). These studies found that certain derivatives exhibited IC50 values ranging from 0.32 to 1.57 μM, indicating strong anticancer activity while displaying low cytotoxicity towards normal cells . The mechanism appears to involve induction of apoptosis in cancer cells through activation of procaspase-3 to caspase-3 .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens using disk diffusion methods. The compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of various semicarbazone derivatives derived from this compound, two specific compounds (11q and 11s) were identified as exhibiting excellent anticancer activities against multiple human cancer cell lines. These compounds caused significant cell cycle arrest in the Sub-G1 phase and induced apoptosis in a dose-dependent manner.

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| 11q | HT29 | 0.32 | Yes |

| 11s | MDA-MB-231 | 1.57 | Yes |

Q & A

Q. What are the recommended synthetic protocols for preparing Schiff base ligands derived from 4-(Benzyloxy)-2-hydroxybenzaldehyde?

Schiff base ligands are synthesized via condensation reactions between this compound and aminophenol derivatives. A typical method involves refluxing equimolar ratios of the aldehyde and amine in ethanol for 6–8 hours. The reaction is monitored via TLC, and the product is purified by recrystallization using ethanol or methanol. Key intermediates are characterized using FT-IR (to confirm imine bond formation at ~1600–1625 cm⁻¹) and NMR spectroscopy (to verify aromatic proton environments) .

Q. Which spectroscopic techniques are critical for characterizing metal complexes of this compound-derived ligands?

Essential techniques include:

- FT-IR : Identifies coordination modes (e.g., shifts in ν(C=N) and ν(O−H) bands).

- UV-Vis : Determines d-d transitions in metal complexes (e.g., Co(II) complexes show bands at ~450–500 nm).

- ESR : Resolves geometric configurations (e.g., axial symmetry in Cu(II) complexes).

- NMR : Confirms ligand purity and proton environments.

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability properties of this compound?

The compound is soluble in polar organic solvents (e.g., ethanol, DMSO) but exhibits limited solubility in water. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition yielding metal oxides as final products. Storage recommendations include protection from light and moisture to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning metal-ligand coordination modes?

Discrepancies in coordination assignments (e.g., monodentate vs. bidentate binding) require a multi-technique approach:

- Compare FT-IR ν(C=N) shifts with reference data.

- Analyze ESR spectra for hyperfine splitting patterns (e.g., isotropic vs. anisotropic signals for Cu(II)).

- Cross-validate with X-ray crystallography or EXAFS (if available).

- Use molar conductivity measurements to distinguish ionic vs. neutral complexes .

Q. What in vitro models are optimal for evaluating the antioxidant activity of this compound complexes?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used:

- Prepare a 0.1 mM DPPH solution in methanol.

- Incubate test compounds (0.5–100 µM) with DPPH for 30 minutes in the dark.

- Measure absorbance at 517 nm.

- Calculate IC50 values (concentration for 50% radical inhibition). Cu(II) complexes exhibit superior activity (IC50 = 2.98–3.89 µM) compared to free ligands .

Q. How do molecular docking studies elucidate the antifungal mechanism of these complexes?

Docking simulations with Candida albicans sterol 14-α-demethylase (CYP51) reveal:

Q. What strategies improve ligand design to enhance bioactivity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., −NO₂, −Cl) on aminophenol to increase electrophilicity.

- Metal selection : Cu(II) and Co(II) complexes show higher antimicrobial and antioxidant activity than Zn(II) or Ni(II).

- Hybrid ligands : Combine this compound with pharmacophores like thiosemicarbazones for synergistic effects .

Q. How is thermal stability analyzed for these metal complexes, and what do decomposition patterns indicate?

- TGA : Monitor weight loss between 150–800°C. Initial mass loss (~150–250°C) corresponds to ligand decomposition; residual mass matches metal oxide formation (e.g., CuO at ~600°C).

- XRD : Post-decomposition residues confirm crystalline metal oxide phases (e.g., monoclinic CuO) .

Methodological Notes

- Data contradiction analysis : Always correlate experimental results with computational models (e.g., DFT for electronic structure validation).

- Antimicrobial testing : Use standardized CLSI protocols for MIC determinations to ensure reproducibility.

- Ethical considerations : Adhere to biosafety level 2 (BSL-2) guidelines when handling pathogenic strains (e.g., C. albicans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.